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molecular formula C14H16BrN B185954 1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine CAS No. 113075-66-4

1-(6-Bromo-3,4-dihydronaphthalen-2-yl)pyrrolidine

Cat. No. B185954
M. Wt: 278.19 g/mol
InChI Key: OHXASHBAWOZUNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05670512

Procedure details

To a 250 ml round bottomed flask was added 5.00 g (22.21 mmol) of the 6-bromotetralone afforded above in Step B; 70 ml of dry toluene and 3.1 g (3.7 ml) of pyrrolidine. The flask was equipped with a Dean-Stark trap, a condenser, a nitrogen inlet tube and a magnetic stirrer and the reaction refluxed for four hours. The solvent was evaporated under vacuum to afford 6.02 g (97.4%) of the subtitle compound as a brown crystalline material which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
97.4%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=O)[CH2:7][CH2:6][CH2:5]2.[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1>C1(C)C=CC=CC=1>[N:13]1([C:7]2[CH2:6][CH2:5][C:4]3[C:9](=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=3)[CH:8]=2)[CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C2CCCC(C2=CC1)=O
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded above in Step B
CUSTOM
Type
CUSTOM
Details
The flask was equipped with a Dean-Stark trap, a condenser, a nitrogen inlet tube and a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=CC2=CC=C(C=C2CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.02 g
YIELD: PERCENTYIELD 97.4%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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